
Octadec-9-ene-1,18-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-9-ene-1,18-diol: is a long-chain aliphatic diol with the molecular formula C18H36O2 . It is characterized by the presence of a double bond at the 9th position and hydroxyl groups at the 1st and 18th positions. This compound is a significant component in the study of suberin, a biopolymer found in plant cell walls, particularly in the protective layers of tubers and roots .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenolysis and Deuterolysis: Octadec-9-ene-1,18-diol can be synthesized through the hydrogenolysis or deuterolysis of suberin monomers.
Epoxidation and Hydration: Another method involves the epoxidation of octadec-9-enoic acid followed by hydration to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadec-9-ene-1,18-diol can undergo oxidation reactions to form corresponding dicarboxylic acids.
Reduction: The compound can be reduced to form saturated diols.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
Dicarboxylic Acids: Formed through oxidation.
Saturated Diols: Formed through reduction.
Scientific Research Applications
Chemistry:
Polymer Science: Octadec-9-ene-1,18-diol is used in the synthesis of polyesters and polyurethanes due to its bifunctional nature.
Biology:
Plant Biochemistry: It is a key component in the study of suberin biosynthesis and its role in plant defense mechanisms.
Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its amphiphilic properties.
Industry:
Mechanism of Action
The mechanism of action of octadec-9-ene-1,18-diol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Octadec-9-ene-1,12-diol: Similar structure but with hydroxyl groups at the 1st and 12th positions.
Octadec-9-ene-1,18-dioic acid: Similar structure but with carboxyl groups instead of hydroxyl groups.
Uniqueness:
Properties
CAS No. |
23155-84-2 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
octadec-9-ene-1,18-diol |
InChI |
InChI=1S/C18H36O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2,19-20H,3-18H2 |
InChI Key |
XUSRQFSIUJWCKT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCO)CCCC=CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



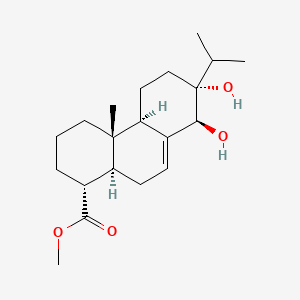
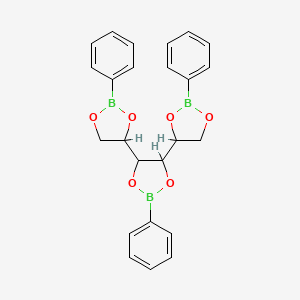
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
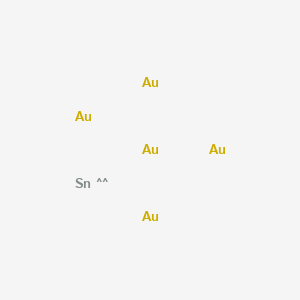
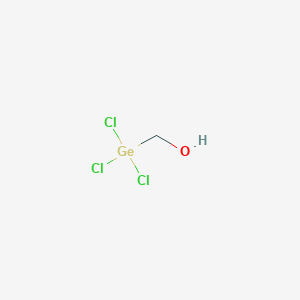
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
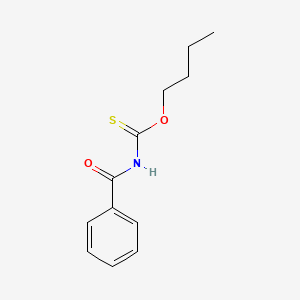
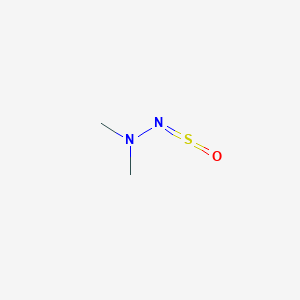

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
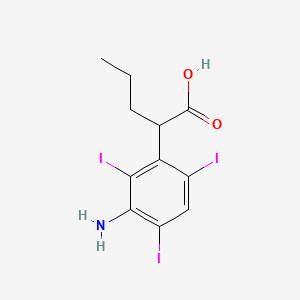
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
